Aldosterone Antagonist Potency: SC-11927 Surpasses Spironolactone (SC-9420) in Direct Ranking
In a head-to-head comparison of four spirolactone-series aldosterone antagonists using the isoprenaline-induced myocardial necrosis model in rats, the relative antimineralocorticoid potency was explicitly ranked as SC-11927 > SC-9420 (spironolactone) > SC-8109 > SC-5233 [1]. This ranking was derived from the ability of each compound to prevent experimental myocardial necrosis, and the authors noted that the order of antimineralocorticoid efficacy (SC-11927 > SC-9420, SC-8109 > SC-5233) was inverse to the order of cardioprotective efficacy in the same model [1]. Thus, SC-11927 is the most potent aldosterone antagonist in this spirolactone series, a finding that directly contradicts the common assumption that spironolactone is the reference standard.
| Evidence Dimension | Aldosterone antagonist potency ranking (myocardial necrosis prevention model) |
|---|---|
| Target Compound Data | SC-11927: Ranked most potent among four spirolactones tested |
| Comparator Or Baseline | SC-9420 (spironolactone): Ranked second; SC-8109: Ranked third; SC-5233: Ranked fourth (least potent as aldosterone antagonist) |
| Quantified Difference | SC-11927 > SC-9420 > SC-8109 > SC-5233 (explicitly stated ranking) |
| Conditions | In vivo rat model; isoprenaline-induced myocardial necrosis; assessed by histopathological scoring |
Why This Matters
For researchers studying mineralocorticoid receptor pharmacology or screening aldosterone antagonists, substituting spironolactone for SC-11927 will underestimate the maximal attainable antimineralocorticoid effect in this chemical series.
- [1] Moudgil, L. R. (1969). Possible protective action of antialdosterone compounds in myocardial necrosis in rats. British Journal of Pharmacology, 35(3), 558–562. https://doi.org/10.1111/j.1476-5381.1969.tb08296.x View Source
